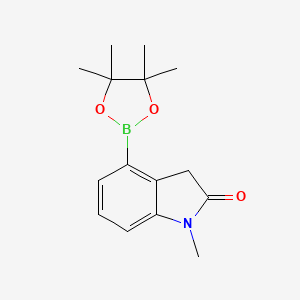
3-Bromo-4-(trifluoromethyl)pyridin-2-amine
Übersicht
Beschreibung
“3-Bromo-4-(trifluoromethyl)pyridin-2-amine” is a chemical compound that belongs to the class of organic compounds known as trifluoromethylpyridines . These are organofluorine compounds that contain a pyridine ring substituted with a trifluoromethyl group .
Molecular Structure Analysis
The molecular formula of “3-Bromo-4-(trifluoromethyl)pyridin-2-amine” is C6H4BrF3N2 . This compound contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The pyridine ring is substituted with a bromo group at the 3rd position, a trifluoromethyl group at the 4th position, and an amine group at the 2nd position .Wissenschaftliche Forschungsanwendungen
Agrochemical Industry
3-Bromo-4-(trifluoromethyl)pyridin-2-amine: is a key intermediate in the synthesis of agrochemicals. Its trifluoromethyl group and pyridine ring contribute to the creation of compounds that protect crops from pests. The introduction of this compound has led to the development of over 20 new agrochemicals with ISO common names .
Pharmaceutical Development
This compound is also significant in pharmaceutical research, where its derivatives are used in the development of active ingredients. It’s part of a structural motif in several approved pharmaceutical products and many more undergoing clinical trials .
Veterinary Medicine
In veterinary medicine, 3-Bromo-4-(trifluoromethyl)pyridin-2-amine derivatives are utilized in the formulation of treatments for animals. This includes two veterinary products that have received market approval .
Material Science
The unique physicochemical properties of the fluorine atom in this compound make it valuable in material science. It contributes to the development of functional materials with enhanced properties .
Chemical Synthesis
This compound serves as an intermediate in various chemical synthesis processes. Its reactivity allows for the creation of complex molecules used in further research and industrial applications .
Biological Research
The biological activities of derivatives of 3-Bromo-4-(trifluoromethyl)pyridin-2-amine are of interest in biological research. The combination of the fluorine atom’s properties and the pyridine moiety’s characteristics is thought to influence these activities .
Pain Management Research
In medical research, particularly in the study of pain management, derivatives of this compound are explored for their potential as receptor antagonists in the treatment of conditions like migraines .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds have been known to interact with various receptors and enzymes, influencing their activity .
Mode of Action
It’s known that the compound can participate in various chemical reactions, such as pd-catalyzed amination . This suggests that it may interact with its targets through covalent bonding or other types of chemical interactions.
Biochemical Pathways
It’s known that similar compounds can participate in various chemical reactions, potentially affecting multiple biochemical pathways .
Result of Action
Similar compounds have been reported to have various biological activities, suggesting that 3-bromo-4-(trifluoromethyl)pyridin-2-amine may also have diverse biological effects .
Action Environment
It’s known that environmental factors such as temperature, ph, and the presence of other molecules can influence the action of similar compounds .
Eigenschaften
IUPAC Name |
3-bromo-4-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF3N2/c7-4-3(6(8,9)10)1-2-12-5(4)11/h1-2H,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYUIKQXADNCVHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C(F)(F)F)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![7-Oxaspiro[3.5]nonan-1-OL](/img/structure/B1458743.png)
![2-Chlorothieno[3,2-D]pyrimidine-7-carbaldehyde](/img/structure/B1458744.png)

![7-Methyl-2,7-diazaspiro[3.5]nonane dihydrochloride](/img/structure/B1458748.png)


![2-(4-Chlorobenzo[D]thiazol-2-YL)acetic acid](/img/structure/B1458755.png)
![6-methoxy-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B1458756.png)
![3-(2-Azaspiro[4.4]nonan-4-yl)-1,2,4-oxadiazole](/img/structure/B1458759.png)
![2-Azaspiro[4.5]decane-4-carbonitrile](/img/structure/B1458760.png)